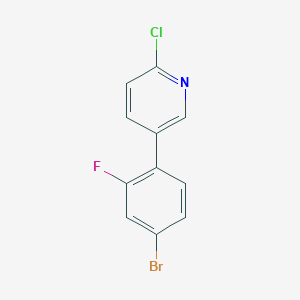

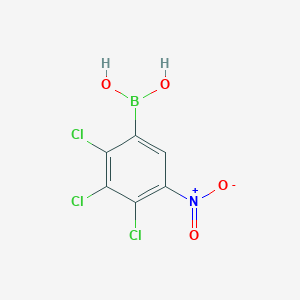

![molecular formula C11H20N2O2 B1522481 Tert-butil 3,7-diazabiciclo[4.2.0]octano-7-carboxilato CAS No. 885271-73-8](/img/structure/B1522481.png)

Tert-butil 3,7-diazabiciclo[4.2.0]octano-7-carboxilato

Descripción general

Descripción

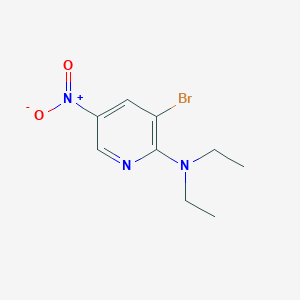

Tert-butyl 3,7-diazabicyclo[4.2.0]octane-7-carboxylate is a chemical compound with the molecular formula C11H20N2O2 . It is a white to yellow solid .

Molecular Structure Analysis

The InChI code for Tert-butyl 3,7-diazabicyclo[4.2.0]octane-7-carboxylate is1S/C11H20N2O2/c1-11(2,3)15-10(14)13-7-8-6-12-5-4-9(8)13/h8-9,12H,4-7H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and formula. Physical and Chemical Properties Analysis

Tert-butyl 3,7-diazabicyclo[4.2.0]octane-7-carboxylate is a white to yellow solid . The molecular weight of the compound is 248.75 .Aplicaciones Científicas De Investigación

Química medicinal

En química medicinal, el Tert-butil 3,7-diazabiciclo[4.2.0]octano-7-carboxilato se utiliza para la síntesis de moléculas complejas. Su estructura sirve como un andamiaje que puede ser modificado para crear nuevos compuestos con posibles efectos terapéuticos. La estructura bicíclica proporciona un marco rígido que puede ayudar en el diseño de moléculas con orientaciones tridimensionales específicas, lo cual es crucial para la interacción con objetivos biológicos .

Ciencia de materiales

Este compuesto encuentra su aplicación en la ciencia de materiales, particularmente en el desarrollo de nuevos polímeros. Su estructura química única puede incorporarse en cadenas poliméricas para alterar sus propiedades, como aumentar la estabilidad térmica o modificar la resistencia mecánica del material. Los investigadores están explorando su uso en la creación de nuevos tipos de plásticos biodegradables, lo que podría tener beneficios ambientales significativos .

Ciencia ambiental

En ciencia ambiental, los investigadores están investigando el uso de this compound en la degradación de contaminantes. Sus propiedades químicas pueden facilitar la descomposición de sustancias peligrosas, convirtiéndolo en una herramienta valiosa en los procesos de biorremediación. Esto podría conducir a formas más efectivas de limpiar sitios contaminados .

Química analítica

Los químicos analíticos emplean el this compound como reactivo en cromatografía y espectrometría. Puede actuar como un agente de derivatización que modifica los analitos para que sean más detectables o para mejorar su separación durante el análisis. Esto es particularmente útil en la identificación y cuantificación de compuestos orgánicos complejos .

Bioquímica

En bioquímica, este compuesto se utiliza en estudios de enzimas. Puede actuar como un inhibidor o un mimetico de sustrato, ayudando a dilucidar los mecanismos de las enzimas o a detectar la actividad enzimática. Su uso en ensayos de enzimas puede contribuir a nuestra comprensión de las vías bioquímicas y al descubrimiento de nuevos objetivos farmacológicos .

Farmacología

La investigación farmacológica utiliza this compound en el desarrollo de sistemas de administración de fármacos. Su estructura podría ser clave en el diseño de portadores que pueden transportar fármacos a partes específicas del cuerpo de manera más eficiente. Esto tiene implicaciones para mejorar la eficacia y reducir los efectos secundarios de los medicamentos .

Safety and Hazards

Propiedades

IUPAC Name |

tert-butyl 3,7-diazabicyclo[4.2.0]octane-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-7-8-6-12-5-4-9(8)13/h8-9,12H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWQRKRDWYBRFAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2C1CCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90679042 | |

| Record name | tert-Butyl 3,7-diazabicyclo[4.2.0]octane-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885271-73-8 | |

| Record name | 1,1-Dimethylethyl 3,7-diazabicyclo[4.2.0]octane-7-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885271-73-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 3,7-diazabicyclo[4.2.0]octane-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 3,7-diazabicyclo[4.2.0]octane-7-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl (1-pivaloyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-6-yl)carbamate](/img/structure/B1522419.png)